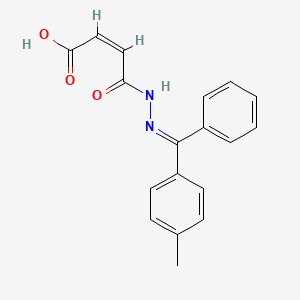
Diammonium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethylhydrocupreine hydrochloride , is a chemical compound with significant applications in various scientific fields. It is primarily used as a reagent in microbiology for the identification of certain bacterial species, particularly Streptococcus pneumoniae .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethylhydrocupreine hydrochloride involves the reaction of quinine with ethyl iodide in the presence of a base. The reaction is typically carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of ethylhydrocupreine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The purification process may involve multiple recrystallization steps to achieve the desired purity.
化学反応の分析
Types of Reactions
Ethylhydrocupreine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium ethoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which have applications in pharmaceuticals and organic synthesis.
科学的研究の応用
Ethylhydrocupreine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of quinoline derivatives.
Biology: It is employed in microbiology for the identification of Streptococcus pneumoniae, as it inhibits the growth of this bacterium.
作用機序
Ethylhydrocupreine hydrochloride exerts its effects by inhibiting the growth of certain bacteria. It targets the bacterial cell membrane, disrupting its integrity and leading to cell lysis. The compound specifically binds to the bacterial cell wall components, preventing their proper assembly and function .
類似化合物との比較
Similar Compounds
Quinine: A natural compound with similar structural features, used as an antimalarial agent.
Chloroquine: A synthetic derivative of quinine, also used as an antimalarial drug.
Hydroxychloroquine: Another synthetic derivative with applications in treating autoimmune diseases.
Uniqueness
Ethylhydrocupreine hydrochloride is unique due to its specific application in microbiology for the identification of Streptococcus pneumoniae. Unlike quinine and its derivatives, which are primarily used as antimalarial agents, ethylhydrocupreine hydrochloride has a distinct role in bacterial identification and inhibition .
特性
CAS番号 |
94107-66-1 |
|---|---|
分子式 |
C5H21N3O6P2 |
分子量 |
281.18 g/mol |
IUPAC名 |
diazanium;[phosphonatomethyl(propan-2-yl)amino]methylphosphonic acid |
InChI |
InChI=1S/C5H15NO6P2.2H3N/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);2*1H3 |
InChIキー |
ZXNFLOLUPCEWJB-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


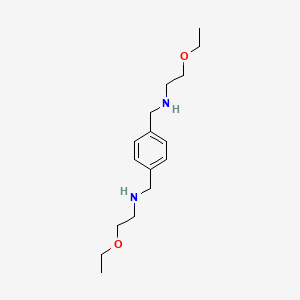

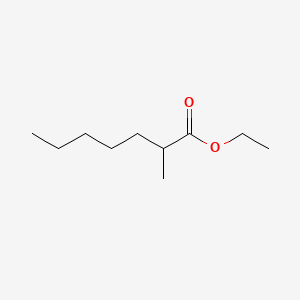
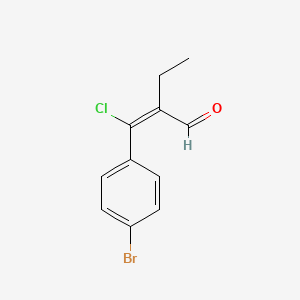

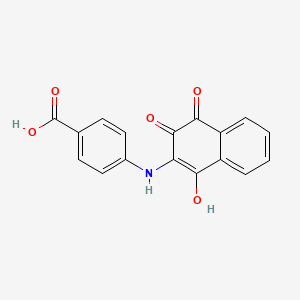
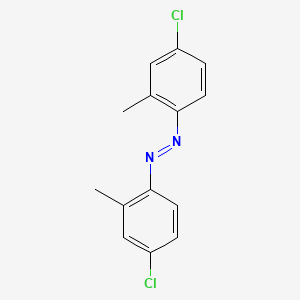
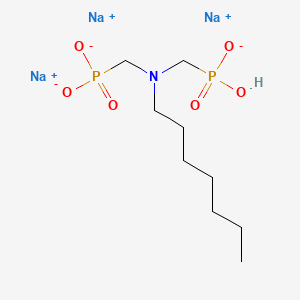
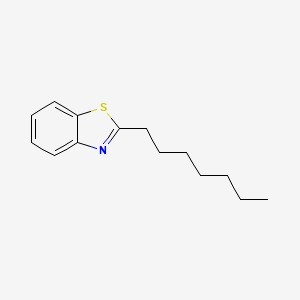
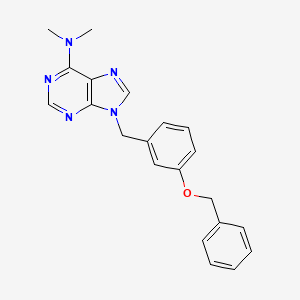
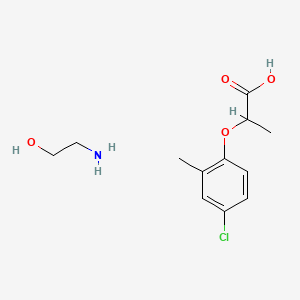
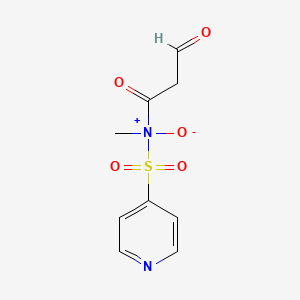
![2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL](/img/structure/B12683153.png)
